molecular formula C13H23FN2O B1476473 (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone CAS No. 2098035-64-2

(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone

Cat. No. B1476473
CAS RN: 2098035-64-2
M. Wt: 242.33 g/mol
InChI Key: QCKRYUWAILJJEF-UHFFFAOYSA-N
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Description

“(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound. It has been mentioned in the Journal of Labelled Compounds and Radiopharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a work reported the synthesis of a related compound, [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone . The precursor was synthesized with a total yield of 40% . Another study discussed the synthesis of piperidone analogs and their diverse biological applications .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, a compound with the empirical formula C12H15F3N2 has a molecular weight of 244.26 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, a compound with the molecular formula C13H23FN2O has a molecular weight of 242.33 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • A novel bioactive heterocycle was synthesized for antiproliferative activity evaluation. This compound's structure was characterized using various spectroscopic techniques and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis used to analyze solid-state intermolecular interactions (S. Benaka Prasad et al., 2018).

Antimicrobial and Antifungal Activities

  • New derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting a potential for the development of new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, including compounds with a structure related to the chemical , were synthesized and evaluated for their neuroprotective effects. These compounds showed potential neuroprotective effects against glutamate-induced cell death in PC12 cells and exhibited significant neuroprotection in vivo, presenting a basis for developing new anti-ischemic stroke agents (Y. Zhong et al., 2020).

Antitubercular Activities

  • A series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed significant activity, highlighting the potential of piperidine derivatives in developing new antitubercular drugs (S. S. Bisht et al., 2010).

Anticancer Activities

  • Piperidine derivatives were synthesized to explore the anticancer effects associated with the piperidine framework. Some compounds demonstrated antiproliferative activity against human leukemia cells, indicating the therapeutic potential of such compounds in cancer treatment (K. Vinaya et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been investigated in various studies . For example, a compound was found to bind to both Aβ plaques and tau neurofibrillary tangles .

Safety and Hazards

The safety and hazards of similar compounds have been discussed . For instance, respiratory precautions, hand precautions, skin protection, and eye protection are recommended when handling certain compounds .

properties

IUPAC Name

[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c14-6-1-11-4-9-16(10-5-11)13(17)12-2-7-15-8-3-12/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKRYUWAILJJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
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(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
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(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
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(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
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(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Reactant of Route 6
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone

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